molecular formula C16H16N4O2S B2867406 N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 379249-04-4

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Cat. No.: B2867406
CAS No.: 379249-04-4
M. Wt: 328.39
InChI Key: PJEMSRMZALVZAS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to an acetamide group substituted with a 2-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-22-13-8-4-3-7-12(13)17-15(21)11-23-16-19-18-14-9-5-6-10-20(14)16/h3-10H,2,11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEMSRMZALVZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the coupling of various reagents. The general synthetic route includes:

  • Formation of Triazole Ring : The initial step often involves the synthesis of the [1,2,4]triazolo[4,3-a]pyridine core.
  • Sulfur Addition : Subsequent reactions introduce sulfur into the structure to form the sulfanyl group.
  • Acetamide Formation : Finally, acetamide is introduced to yield the target compound.

The detailed synthetic procedures can be found in specialized literature focusing on heterocyclic compounds and their derivatives .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that these compounds can effectively inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth .
  • Mechanism of Action : The mechanism often involves the inhibition of signaling pathways such as BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Anti-inflammatory and Antibacterial Properties

In addition to antitumor activity, this compound has demonstrated:

  • Anti-inflammatory Effects : Similar derivatives have been noted for their ability to reduce inflammation markers such as TNF-α and nitric oxide (NO) production in vitro .
  • Antibacterial Activity : Compounds with similar frameworks have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

Structural FeatureInfluence on Activity
Ethoxy GroupEnhances lipophilicity and cellular uptake
Triazole RingCritical for interaction with target proteins
Sulfanyl GroupMay contribute to binding affinity

Research indicates that modifications in these regions can lead to variations in potency and selectivity against specific biological targets .

Case Study 1: Antitumor Efficacy

A study evaluated the effectiveness of a series of triazolo-pyridine derivatives against human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against several types of cancer cells .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory activity, derivatives were tested for their ability to inhibit LPS-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory cytokines when treated with these compounds .

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The chemical reactivity of N-(2-ethoxyphenyl)-2-( triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can be analyzed through various types of reactions:

Nucleophilic Substitution Reactions

The sulfur atom in the thioether group can act as a nucleophile. This property allows it to participate in nucleophilic substitution reactions with electrophiles. For instance:

  • Reactions with Alkyl Halides : The sulfur can attack alkyl halides leading to the formation of new thioether derivatives.

Electrophilic Aromatic Substitution

The aromatic ring in the compound can undergo electrophilic aromatic substitution (EAS). The presence of the ethoxy group can influence the reactivity and orientation of substitution on the aromatic ring:

  • Halogenation : The compound can react with halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst to form halogenated derivatives.

Dehydrohalogenation

In conditions where halogenated derivatives are formed, dehydrohalogenation may occur under strong bases, leading to the formation of alkenes.

Oxidation and Reduction Reactions

The thioether group can also undergo oxidation to form sulfoxides or sulfones under appropriate conditions. Conversely, reduction reactions could convert sulfoxides back to thioethers.

Cyclization Reactions

Given the triazole moiety, cyclization reactions may occur under specific conditions, potentially leading to fused ring systems or new heterocyclic compounds.

Biological Activity Data

Compound NameIC50 (μM)Activity Type
N-(2-ethoxyphenyl)-2-( triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide0.83 ± 0.07Antitumor
Other derivativesVariesProtein Kinase Inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pharmacological and Mechanistic Insights

  • Anticancer Activity: The quinoxaline-triazole hybrid (Table 1, row 1) demonstrated superior Topo II inhibition and G2/M cell cycle arrest compared to simpler triazolopyridine derivatives. Its fluorophenyl group enhances DNA intercalation, a mechanism less evident in the ethoxyphenyl variant .
  • Anti-Inflammatory Potential: Acetamide derivatives with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed anti-exudative activity comparable to diclofenac (8 mg/kg), suggesting the ethoxyphenyl variant may share similar anti-inflammatory pathways .
  • Synthetic Yields and Solubility : Compounds like 10a (Table 1, row 2) achieved moderate yields (68–74%) via acetone-mediated nucleophilic substitution, a method applicable to the target compound. However, bulkier substituents (e.g., dibenzofuran in ) may reduce solubility compared to ethoxyphenyl systems .

Substituent Effects on Bioactivity

  • Halogenated Derivatives : Chloro- or fluorophenyl groups (e.g., ) improve enzyme inhibition but may introduce toxicity risks.
  • Heteroaromatic Modifications : Thienyl or pyridyl groups (e.g., ) alter π-π stacking interactions, influencing target selectivity.

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